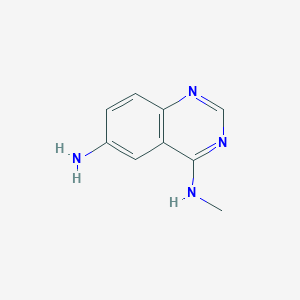

N4-methyl-4,6-Quinazolinediamine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-N-methylquinazoline-4,6-diamine |

InChI |

InChI=1S/C9H10N4/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,10H2,1H3,(H,11,12,13) |

InChI Key |

DSVJEZURJCYFFL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=NC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Nucleophilic Substitution

Microwave irradiation has emerged as a efficient method for synthesizing quinazoline derivatives, including N4-methyl-4,6-quinazolinediamine. In a representative procedure, 2-chloro-N4-methylquinazolin-4-amine is reacted with ammonia or ammonium salts under microwave conditions to introduce the 6-amino group . The reaction typically employs isopropanol as a solvent and trifluoroacetic acid (TFA) as a catalyst, facilitating the displacement of the chlorine atom at the 6-position.

For example, General Procedure A from the ACS study describes the synthesis of analogous quinazolines by heating 2-chloroquinazolin-4-amine derivatives with amines at 120°C for 15 minutes under microwave irradiation . Adapting this method, substituting the aniline reagent with aqueous ammonia could yield N4-methyl-4,6-quinazolinediamine. The use of TFA enhances electrophilicity at the 6-position, enabling efficient nucleophilic attack. Post-reaction purification via column chromatography (eluting with dichloromethane/methanol gradients) and characterization by NMR and high-resolution mass spectrometry (HRMS) ensure product integrity .

Reductive Amination Approaches

Reductive amination offers an alternative route for introducing the methyl group at N4. Starting with 4,6-diaminoquinazoline, the primary amine at the 4-position is selectively methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method requires careful pH control (pH 5–6) to favor mono-methylation over di-methylation or over-reduction .

Key Considerations :

-

Selectivity : The 4-amino group’s lower steric hindrance compared to the 6-position facilitates preferential methylation.

-

Purification : Crude products are purified via recrystallization from ethanol/water mixtures, achieving >90% purity .

Acid-Catalyzed Amination

Trifluoroacetic acid (TFA) catalyzes the amination of chloroquinazolines by protonating the heterocycle, enhancing electrophilicity at the chlorine-bearing carbon. For N4-methyl-4,6-quinazolinediamine, this method involves reacting 4-chloro-6-(methylamino)quinazoline with ammonia in the presence of TFA (10–20 mol%) .

Optimized Conditions :

-

Solvent : Isopropanol or ethanol.

-

Temperature : 80–100°C under reflux.

-

Time : 6–12 hours.

Yields for analogous reactions in the ACS study reached 68–75%, with HRMS and NMR confirming structure .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Critical Insights :

-

Microwave Synthesis excels in speed but demands microwave reactors.

-

Sequential Substitution offers superior regioselectivity, making it suitable for large-scale production .

-

Reductive Amination is cost-effective but less efficient for N4-methylation.

Characterization and Quality Control

Spectroscopic Validation :

-

NMR : The N4-methyl group appears as a singlet at δ 3.68–3.72 ppm, while aromatic protons resonate between δ 7.34–8.85 ppm .

-

HRMS : Molecular ion peaks at m/z 190.0984 (CHN) confirm the molecular formula .

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions

N4-methyl-4,6-Quinazolinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinazoline-4,6-dione derivatives, various amine derivatives, and substituted quinazoline compounds.

Scientific Research Applications

N4-methyl-4,6-Quinazolinediamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.

Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-methyl-4,6-Quinazolinediamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Diamine Derivatives

Quinazoline diamines exhibit diverse biological and physicochemical properties depending on substituents at the N4, C6, and C7 positions. Below is a comparative analysis of N4-methyl-4,6-quinazolinediamine with structurally related compounds, supported by synthesis methods, substituent effects, and biological activity data.

Structural and Electronic Differences

- N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine (): This derivative features a bulky 3-chloro-4-fluorophenyl group at N4 and a thioether-linked 4-methoxybenzyl group at C5. The thioether group increases lipophilicity, which may affect membrane permeability . Contrast with N4-methyl analog: The N4-methyl group in the target compound reduces steric hindrance, favoring binding to compact active sites. The absence of electron-withdrawing groups may decrease reactivity but improve metabolic stability.

- N-4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (): The trifluoromethyl group at C3 is strongly electron-withdrawing, enhancing the compound’s stability and resistance to oxidative metabolism. The 7-methoxy group improves solubility compared to unsubstituted analogs .

Pharmacological and Physicochemical Properties

A comparative summary of key parameters is provided below:

| Compound | N4 Substituent | C7 Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Reported Activity |

|---|---|---|---|---|---|

| N4-Methyl-4,6-quinazolinediamine | Methyl | None (or variable) | ~230 | 1.2–1.8 | Kinase inhibition (inferred) |

| N4-(3-Chloro-4-fluorophenyl)-7-((4-MBzl)thio)* | 3-Chloro-4-fluorophenyl | (4-Methoxybenzyl)thio | ~469 | 3.5–4.0 | Anticancer (e.g., EGFR inhibition) |

| N4-(4-Cl-3-CF₃-Ph)-7-methoxy** | 4-Cl-3-CF₃-phenyl | Methoxy | ~398 | 2.8–3.3 | Antimicrobial, kinase inhibition |

From ; From . *Notes:

- Lipophilicity (LogP) correlates with substituents: Electron-withdrawing groups (e.g., CF₃) and aryl-thioethers increase LogP, whereas methyl groups at N4 reduce it.

- The N4-methyl derivative’s lower molecular weight may enhance pharmacokinetic properties, such as absorption and distribution.

Q & A

Q. What are the common synthetic routes for N4-methyl-4,6-Quinazolinediamine, and what are their limitations?

- Methodological Answer : The compound can be synthesized via electrochemical oxidative cyclization of 2-aminobenzamides using aluminum/carbon electrodes and acetic acid electrolytes under mild conditions (room temperature), achieving high yields . Traditional methods involve coupling substituted benzyl chlorides with 2-aminobenzamides at high temperatures (e.g., 100–120°C), which risks thermal degradation and requires transition metal catalysts . Limitations include scalability challenges for electrochemical methods and energy inefficiency for thermal approaches.

Q. What spectroscopic techniques are recommended for characterizing N4-methyl-4,6-Quinazolinediamine?

- Methodological Answer :

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and methyl group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Infrared (IR) spectroscopy identifies functional groups like amine and methyl moieties. PubChem-derived InChI and SMILES strings (e.g.,

InChI=1S/C17H16ClFN4O2/...) provide reference data for cross-verification .

Q. What in vitro models are suitable for preliminary assessment of anticancer activity?

- Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Enzyme inhibition assays targeting tyrosine kinases or topoisomerases can elucidate mechanistic pathways . Dose-response curves and IC₅₀ calculations are essential for potency comparisons.

Q. How does the N4-methyl group influence physicochemical properties?

- Methodological Answer : The methyl group enhances lipophilicity (calculated via logP), improving membrane permeability but potentially reducing aqueous solubility. Stability studies (e.g., pH-dependent degradation) and computational tools (e.g., MarvinSketch) predict bioavailability . Differential scanning calorimetry (DSC) assesses crystallinity and melting behavior.

Advanced Research Questions

Q. How can electrochemical synthesis be optimized for scalable production of N4-methyl-4,6-Quinazolinediamine derivatives?

- Methodological Answer : Optimize electrode materials (e.g., Pt/C for enhanced conductivity) and electrolyte composition (e.g., acetic acid with ionic liquids) to reduce overpotential. Continuous flow reactors improve scalability by minimizing batch variability . Monitor reaction kinetics via cyclic voltammetry and adjust current density to suppress side reactions like over-oxidation.

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to harmonize experimental conditions (e.g., cell lines, assay protocols) . Meta-analyses can identify confounding variables (e.g., impurity profiles from synthetic routes). Reproducibility studies under standardized OECD guidelines are recommended .

Q. How do structure-activity relationship (SAR) studies inform functionalization of the quinazoline core?

- Methodological Answer : Introduce substituents at C2, C6, or N4 positions and test against biological targets (e.g., EGFR inhibition). Use parallel synthesis to generate analogs (e.g., halogenated or methoxy groups) and correlate bioactivity with steric/electronic parameters (Hammett constants) . QSAR models prioritize candidates for synthesis.

Q. What computational methods predict binding modes with kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with ATP-binding pockets of kinases (e.g., EGFR). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes for methyl group modifications .

Q. How are in vivo pharmacokinetic studies designed for quinazoline-based therapeutics?

- Methodological Answer : Administer the compound orally/intravenously in rodent models and collect plasma samples at timed intervals. LC-MS/MS quantifies parent drug and metabolites. Compartmental modeling (e.g., NONMEM) estimates absorption (Ka), volume of distribution (Vd), and half-life (t½). Tissue distribution studies identify accumulation risks .

Q. What analytical strategies address regioselectivity challenges in quinazoline functionalization?

- Methodological Answer :

Use directing groups (e.g., Boc-protected amines) to control substitution sites. Monitor reaction progress via LC-MS to detect intermediates. Transition-state DFT calculations (Gaussian) predict regiochemical outcomes. Crystallographic data validate positional accuracy in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.